molecular formula C13H17Cl2NO3 B1488018 Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-83-5

Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1488018
M. Wt: 306.18 g/mol
InChI Key: PNOKEBBTNBKWIR-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Photo-methylation and -methoxylation : Research on methyl 2-pyridinecarboxylate shows the potential of UV-irradiation in methanol for methylation and methoxylation, highlighting a method that could be applicable to similar compounds for selective functionalization (Sugiyama et al., 1981).
  • Poly(ether imide ester)s Synthesis : A study demonstrates the synthesis of novel thermally stable polymers from pyridine-based ethers, which may suggest applications in material science for compounds with similar functional groups (Mehdipour‐Ataei & Amirshaghaghi, 2005).
  • Efficient Syntheses of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate : This research provides a method for synthesizing pyrrole derivatives, which could be relevant for producing complex structures similar to the target compound (Dawadi & Lugtenburg, 2011).

Analytical and Environmental Applications

  • Determination of Herbicides : A method for rapidly analyzing chlorophenoxy acid herbicides in water was developed, showcasing the potential for environmental monitoring of related compounds (Catalina et al., 2000).
  • Degradation of Chlorinated Phenols : The microbial degradation of 4-chloro-2-methylphenol demonstrates the environmental fate and potential bioremediation strategies for similar chemical entities (Lechner et al., 1995).

Material Science and Catalysis

  • Synthesis of Lipophilic Chelators : The production of lipophilic pyridinone derivatives for metal chelation could indicate applications in medicinal chemistry and material science for structurally related compounds (Liu et al., 1995).

properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3.ClH/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKEBBTNBKWIR-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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